molecular formula C13H8ClNO4 B596384 2-Chloro-4-(2-nitrophenyl)benzoic acid CAS No. 1355247-16-3

2-Chloro-4-(2-nitrophenyl)benzoic acid

Cat. No. B596384
CAS RN: 1355247-16-3
M. Wt: 277.66
InChI Key: UZTSMTNERDSDHS-UHFFFAOYSA-N
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Description

“2-Chloro-4-(2-nitrophenyl)benzoic acid” is a chemical compound with the CAS Number: 1355247-16-3 . It has a molecular weight of 277.66 . This compound is used in various scientific research fields, exhibiting unique properties and reactivity.


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(2-nitrophenyl)benzoic acid” can be represented by the linear formula: C13H8ClNO4 . The InChI code for this compound is 1S/C13H8ClNO4/c14-11-7-8 (5-6-10 (11)13 (16)17)9-3-1-2-4-12 (9)15 (18)19/h1-7H, (H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(2-nitrophenyl)benzoic acid” include a molecular weight of 277.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Environmental Biotechnology

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This is significant as it differs from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . This application is crucial in addressing environmental pollution caused by such compounds .

Pharmaceutical Applications

The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . It exists as a dimorph in the solid state , which could have implications for its formulation and delivery.

Chemical Synthesis

Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . This makes 2C4NP a valuable compound in the production of a wide range of products.

Co-crystal Formation

2-Chloro-4-nitrobenzoic acid can form co-crystals with other compounds. For example, a co-crystal with nicotinamide (a GRAS compound) has been synthesized . The co-crystal has a higher melting point than either of the pure components, indicating that it is thermally more stable .

Material Science

Given its properties, 2-Chloro-4-(2-nitrophenyl)benzoic acid can be used in material science research . Its unique structure and properties can be leveraged in the development of new materials.

Chromatography

2-Chloro-4-(2-nitrophenyl)benzoic acid can also be used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can aid in the separation and identification of components in a mixture.

properties

IUPAC Name

2-chloro-4-(2-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTSMTNERDSDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742754
Record name 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355247-16-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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